(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(Ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by an ethoxymethylene substituent at the 5-position and a methyl group at the 3-position of the thiazolidinone core. Its molecular formula is C₇H₉NO₂S₂, with an average molecular mass of 203.27 g/mol and a monoisotopic mass of 203.0075 g/mol . Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
CAS No. |
6630-58-6 |
|---|---|
Molecular Formula |
C7H9NO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
(5Z)-5-(ethoxymethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H9NO2S2/c1-3-10-4-5-6(9)8(2)7(11)12-5/h4H,3H2,1-2H3/b5-4- |
InChI Key |
WUNAISWDRMFJMY-PLNGDYQASA-N |
Isomeric SMILES |
CCO/C=C\1/C(=O)N(C(=S)S1)C |
Canonical SMILES |
CCOC=C1C(=O)N(C(=S)S1)C |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Formation via Thiourea Derivatives
The 3-methyl-2-thioxo-thiazolidin-4-one precursor is synthesized through a nucleophilic substitution reaction between N-methylthiourea and chloroacetic acid. Under acidic conditions, the sulfur atom of thiourea attacks the α-carbon of chloroacetic acid, followed by cyclization to form the thiazolidinone ring. The reaction proceeds via an S<sub>N</sub>2 mechanism, releasing hydrochloric acid as a byproduct.
This method typically requires refluxing in aqueous ethanol for 6–8 hours, yielding the intermediate in 85–90% purity.
Knoevenagel Condensation for Ethoxymethylene Functionalization
The ethoxymethylene group is introduced via a stereoselective Knoevenagel condensation between 3-methyl-2-thioxo-thiazolidin-4-one and ethoxyacetaldehyde. Piperidine-catalyzed reactions in ethanol at 60–70°C favor the Z-isomer due to steric hindrance between the ethoxy group and thiazolidinone ring. The reaction achieves 75–80% yield, with the Z-configuration confirmed by <sup>1</sup>H NMR coupling constants (J = 12–14 Hz for vinyl protons).
Green Chemistry Protocols
Deep Eutectic Solvent (DES)-Mediated Synthesis
A ZnCl<sub>2</sub>/urea DES catalyzes the condensation of 3-methyl-2-thioxo-thiazolidin-4-one with ethoxyacetaldehyde at 50°C, achieving 94–98% yield within 20 minutes. The DES acts as both solvent and Lewis acid catalyst, enhancing electrophilicity of the aldehyde and stabilizing the enolate intermediate. Key advantages include:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 5–10 minutes. Ethoxyacetaldehyde and 3-methyl-2-thioxo-thiazolidin-4-one react in a 1:1 molar ratio using acetic acid as a catalyst, yielding 89% product. This method minimizes side reactions such as E-isomer formation or oxidative byproducts.
Mechanistic Insights and Optimization
Reaction Pathways and Byproduct Analysis
The Knoevenagel condensation proceeds via a six-membered transition state (Figure 1), where the enolate of thiazolidinone attacks the protonated aldehyde. Competing pathways include:
Solvent and Catalyst Screening
Comparative studies reveal solvent effects on yield and stereoselectivity:
| Solvent | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Ethanol | Piperidine | 78 | 92:8 |
| DMF | K<sub>2</sub>CO<sub>3</sub> | 65 | 85:15 |
| DES (ZnCl<sub>2</sub>/urea) | None | 97 | 98:2 |
DES systems outperform traditional solvents due to enhanced stabilization of intermediates.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration, with dihedral angles of 178.5° between the thiazolidinone ring and ethoxymethylene group.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that compounds similar to (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of various pathogenic microorganisms. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. Preliminary studies suggest that (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one may induce apoptosis in cancer cells through various signaling pathways. The compound's ability to modulate cell cycle progression and promote tumor cell death is an active area of research.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones have been explored, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Enzyme Inhibition
Research indicates that (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one may act as an inhibitor of specific enzymes involved in disease processes. For example, enzyme inhibition studies have shown promise in targeting pathways relevant to cancer and infectious diseases.
Case Study 1: Antibacterial Activity
A study published in Pharmaceutical Biology evaluated the antibacterial effects of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exhibited significant inhibitory activity, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Mechanism
In a recent investigation featured in Cancer Research, researchers explored the anticancer properties of thiazolidinone derivatives. The study found that treatment with (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one led to reduced viability of breast cancer cells through apoptosis induction via mitochondrial pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Basic thiazolidinone structure | Precursor for various derivatives |
| 5-(arylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | Contains aryl groups | Enhanced biological activity |
| 5-bromo-2-thioxo-1,3-thiazolidin-4-one | Halogenated variant | Potentially increased reactivity |
The structural uniqueness of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one , particularly its ethoxymethylene group, may confer distinct biological activities compared to other similar compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at the 5-position of the thiazolidinone ring significantly impacts physicochemical and biological properties. Key analogues are compared below:
Key Observations :
- Ethoxymethylene Group: The ethoxy moiety improves solubility compared to non-polar arylidene substituents, as seen in commercial availability for lab use .
- Morpholinyl Derivatives (e.g., 5c/d ) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions or crystalline stability.
Crystallographic and Structural Insights
- The 2-methylbenzylidene analogue crystallizes in a monoclinic system with C–H···O and π–π stacking interactions stabilizing the lattice .
- Graph set analysis (e.g., R₂²(8) motifs ) is critical for understanding hydrogen-bonding patterns in rhodanine derivatives, which influence solubility and stability.
Biological Activity
(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. This compound, characterized by a thiazolidinone ring and an ethoxymethylene substituent, has garnered attention in medicinal chemistry due to its potential therapeutic applications. The following sections will explore its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is . The compound features a thiazolidinone core with a thioxo group at position 2 and an ethoxymethylene group at position 5, which may influence its solubility and interaction with biological targets.
Antioxidant Properties
Research indicates that thiazolidinone derivatives exhibit significant antioxidant activities. For example, studies have shown that certain analogs can effectively scavenge free radicals and inhibit lipid peroxidation, suggesting their potential use in preventing oxidative stress-related diseases .
Tyrosinase Inhibition
One of the most notable biological activities of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In cell-based studies, various thiazolidinone analogs demonstrated potent inhibition of tyrosinase activity. For instance, compounds similar to (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exhibited IC50 values significantly lower than those of standard inhibitors like kojic acid .
Anti-melanogenic Effects
The anti-melanogenic properties of this compound have been explored in murine models. Studies indicated that certain analogs effectively reduced melanin production in B16F10 melanoma cells by inhibiting intracellular tyrosinase activity. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders .
Synthesis Methods
The synthesis of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and thiazolidinediones under acidic conditions.
- Cyclization Techniques : Employing thioketones and amines to form the thiazolidine ring structure.
These methods not only yield the desired compound but also allow for the introduction of various substituents that can enhance biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Basic thiazolidinone structure | Precursor for various derivatives |
| 5-(arylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | Contains aryl groups | Enhanced biological activity |
| 5-bromo-2-thioxo-1,3-thiazolidin-4-one | Halogenated variant | Potentially increased reactivity |
The presence of the ethoxymethylene group in (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one may confer distinct biological activities compared to other thiazolidinones. This modification can enhance solubility and stability while influencing interactions with biomolecules.
Case Studies
Several studies have documented the efficacy of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its analogs:
- Study on Tyrosinase Inhibition : A study demonstrated that (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exhibited significant inhibition of mushroom tyrosinase with an IC50 value comparable to established inhibitors .
- Antioxidant Activity Evaluation : In vitro assays confirmed that this compound showed strong antioxidant properties, effectively reducing oxidative stress markers in cellular models .
Q & A
Basic: What synthetic methodologies are optimal for preparing (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one with high purity?
The synthesis typically involves condensation of a substituted aldehyde with a thiazolidinone precursor under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance yield and avoid side products .
- Catalysts : Acidic or basic catalysts (e.g., piperidine or acetic acid) accelerate imine formation .
Purity optimization : Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC used to verify ≥95% purity .
Basic: How can structural confirmation of this compound be validated?
- NMR spectroscopy : H and C NMR identify key functional groups (e.g., ethoxymethylene protons at δ 4.1–4.3 ppm and thioxo sulfur resonance) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 285.1) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry, particularly the (5Z)-configuration of the ethoxymethylene group .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Structure-activity relationship (SAR) analysis : Varying substituents (e.g., ethoxy vs. methoxy groups) significantly alter bioactivity. For example, bulkier substituents may hinder target binding .
- Assay conditions : Discrepancies in MIC values may arise from differences in microbial strains or culture media. Standardized protocols (CLSI guidelines) are recommended .
- Target validation : Use knockout models (e.g., CRISPR-edited bacterial strains) to confirm if activity is mediated via thioredoxin reductase inhibition .
Advanced: How does the (5Z)-configuration influence reactivity and bioactivity compared to (5E)-isomers?
- Reactivity : The (5Z)-isomer’s steric hindrance reduces susceptibility to nucleophilic attack at the thioxo group, enhancing stability in physiological conditions .
- Bioactivity : Computational docking studies suggest the (5Z)-configuration aligns better with hydrophobic pockets in enzyme active sites (e.g., COX-2), improving binding affinity by ~30% compared to (5E)-isomers .
Methodological note : Stereoselective synthesis using chiral auxiliaries or photoirradiation ensures isomeric purity .
Basic: What analytical techniques are suitable for monitoring degradation under storage conditions?
- Accelerated stability studies : Use HPLC-UV at 254 nm to track degradation products (e.g., hydrolysis of the ethoxymethylene group) .
- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition typically observed >200°C .
- LC-MS/MS : Identifies oxidative byproducts (e.g., sulfoxide formation) in forced degradation studies .
Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP (optimal range: 2.5–3.5) and BBB permeability, critical for CNS-targeted derivatives .
- Molecular dynamics simulations : Reveal binding mode stability with targets (e.g., 50-ns simulations for protease inhibition) .
- QSAR models : Correlate substituent electronegativity with antibacterial IC values, guiding synthetic prioritization .
Basic: What are the common pitfalls in synthesizing this compound, and how are they mitigated?
- Low yield : Caused by incomplete imine formation. Mitigation: Use Dean-Stark traps to remove water .
- Isomerization : (5Z) → (5E) conversion under acidic conditions. Mitigation: Neutral pH and inert atmospheres .
- Byproducts : Thiazolidinone ring-opening. Mitigation: Avoid excess base and limit reaction time to ≤6 hours .
Advanced: How do electronic effects of substituents modulate electrochemical behavior?
- Cyclic voltammetry : The thioxo group exhibits a redox peak at −0.8 V vs. Ag/AgCl. Electron-withdrawing groups (e.g., nitro) shift peaks anodically, indicating easier reduction .
- DFT calculations : HOMO-LUMO gaps correlate with antioxidant activity; smaller gaps (e.g., 3.2 eV) enhance radical scavenging .
Basic: What in vitro models are appropriate for preliminary anticancer activity screening?
- Cell lines : Use MCF-7 (breast) and A549 (lung) with MTT assays. IC values <10 μM warrant further study .
- Mechanistic assays : Flow cytometry for apoptosis (Annexin V) and cell cycle arrest (PI staining) .
Advanced: How can contradictory results in enzyme inhibition assays be reconciled?
- Enzyme source variability : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications. Use standardized human recombinant enzymes .
- Allosteric modulation : Negative cooperativity in inhibition curves suggests allosteric binding. Use Hill coefficient analysis .
- Redox interference : Thiol-containing buffers (e.g., DTT) may reduce disulfide bonds, altering activity. Use inert buffers (Tris-HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
